DL-Carnitine hydrochloride

Vue d'ensemble

Description

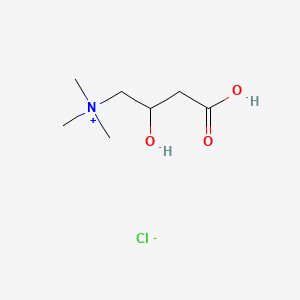

DL-Carnitine hydrochloride (CAS 461-05-2) is a quaternary ammonium compound biosynthesized from lysine and methionine. It plays a critical role in lipid metabolism by transporting fatty acids into mitochondria for β-oxidation . Structurally, it consists of a trimethylammonium group, a hydroxyl group, and a carboxyl group, forming the molecular formula C₇H₁₆ClNO₃ (molecular weight: 197.66) . Its crystal structure (monoclinic, space group P2₁/c) features a trans-zigzag configuration stabilized by hydrogen bonds between Cl⁻ ions and adjacent cations . This compound is widely used in pharmaceuticals, with analytical methods like HPLC enabling detection limits as low as 12.5 ng .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de DL-carnitine peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du chlorhydrate de triméthylamine avec l'épichlorhydrine. La réaction se déroule comme suit :

Réaction du chlorhydrate de triméthylamine avec l'épichlorhydrine : Cela produit du chlorure de 3-chloro-2-hydroxypropyl triméthylammonium.

Réaction avec le cyanure de sodium : L'intermédiaire est ensuite mis en réaction avec du cyanure de sodium pour former du chlorure de 3-cyano-2-hydroxypropyl triméthylammonium.

Hydrolyse : L'étape finale consiste en une hydrolyse avec de l'acide chlorhydrique pour obtenir du chlorure de DL-carnitine

Méthodes de production industrielle : La production industrielle du chlorure de DL-carnitine utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de paramètres de réaction optimisés sont des pratiques courantes pour améliorer l'efficacité et réduire les sous-produits .

Analyse Des Réactions Chimiques

Epihalogenohydrin-Cyanide Route

The most established synthesis involves three stages ( ):

Key Notes :

-

Hydrolysis under HCl generates ammonium chloride as a by-product, removed via crystallization in glacial acetic acid .

-

Catalysts like triethylamine improve cyanidation efficiency .

Oxazolidine Intermediate Route

An alternative method simplifies synthesis via oxazolidine intermediates ( ):

-

Condensation : Benzoylaminoacetonitrile + formaldehyde → oxazolidine derivative.

-

Hydrolysis : Oxazolidine + H₂O (acidic conditions) → amino acid intermediate.

-

Methylation : Amino acid + methyl iodide (Ba(OH)₂ catalyst) → DL-Carnitine HCl (88% yield after ion-exchange purification).

Stability and By-Product Management

DL-Carnitine HCl’s instability arises from impurities like unreacted cyanide intermediates or halogenated by-products. Purification methods include:

-

Recrystallization : Hot glacial acetic acid dissolves impurities, yielding >99% pure crystals .

-

Ion Exchange : Removes residual cations (e.g., Ba²⁺) post-methylation .

Esterification

The hydroxyl and carboxyl groups enable ester formation. For example, DL-Carnitine HCl reacts with benzyl alcohol under acidic conditions to form benzyl esters ( ).

Salt Formation

DL-Carnitine HCl readily exchanges Cl⁻ with other anions (e.g., NO₃⁻, SO₄²⁻) in ion-exchange resins, enabling derivative synthesis .

Thermal Decomposition

Above 194°C, DL-Carnitine HCl undergoes decomposition, releasing trimethylamine and CO₂ ( ).

Hydrolytic Instability

Prolonged exposure to moisture or alkaline conditions induces lactamization, forming a cyclic amide derivative ( ).

Comparative Reaction Data

| Property | DL-Carnitine HCl | L-Carnitine HCl |

|---|---|---|

| Melting Point | 194–199°C | 197–198°C |

| Hydrolysis Rate (6N HCl, 100°C) | 8 hrs | 6 hrs |

| Solubility (H₂O) | 100 g/L | 150 g/L |

Applications De Recherche Scientifique

Biological Role and Mechanism

DL-Carnitine functions primarily as a cofactor in fatty acid metabolism. It facilitates the transport of fatty acids across the mitochondrial membrane, where they are oxidized for energy. This role is essential in various physiological processes, particularly in muscle metabolism and energy production during exercise.

Cardiovascular Health

Research has indicated that carnitine supplementation may benefit individuals with cardiovascular diseases by improving heart function and reducing symptoms associated with heart failure. A meta-analysis showed that carnitine supplementation could lead to significant improvements in exercise capacity and quality of life for patients with chronic heart conditions .

Cognitive Function

DL-Carnitine has been studied for its potential neuroprotective effects, particularly in age-related cognitive decline and neurodegenerative diseases such as Alzheimer's. Some studies suggest that it may enhance acetylcholine synthesis and mitigate mitochondrial dysfunction, although results have been mixed .

Weight Management

In Vitro Studies

In laboratory settings, DL-Carnitine has been utilized to investigate its effects on muscle contractions and nerve function. For instance, studies using rat phrenic nerve diaphragm preparations demonstrated that DL-carnitine could induce tetanic fade without affecting maximal tension, indicating its influence on neuromuscular transmission .

Animal Models

Animal studies have explored the effects of DL-carnitine on metabolic disorders and exercise performance. Supplementation has shown promise in improving endurance and recovery in various animal models, suggesting potential applications in sports medicine .

Summary of Case Studies

Mécanisme D'action

DL-Carnitine chloride facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is essential for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP). The compound acts as a carrier molecule, binding to fatty acids and transporting them into the mitochondria. This mechanism involves the carnitine palmitoyltransferase system, which includes carnitine palmitoyltransferase I and II .

Comparaison Avec Des Composés Similaires

Structural and Molecular Differences

Key Insights :

- Stereospecificity : L-Carnitine is the bioactive form, while the DL-racemic mixture (50% D, 50% L) has reduced efficacy in metabolic pathways .

- Functional Groups : Acetyl-DL-carnitine’s acetyl group improves membrane permeability, making it preferable for neurological applications .

Key Insights :

- DL-Carnitine’s synthesis is cost-effective but yields a racemic mixture, requiring additional steps for enantiopure L-form production .

Analytical Methods

Key Insights :

- DL-Carnitine’s derivatization with p-bromophenacyl bromide enhances UV sensitivity, enabling trace-level quantification .

Key Insights :

- Muscarinic Action : DL-Carnitine activates muscarinic receptors despite structural differences from classical agonists, suggesting unique receptor interactions .

- Metabolic Fate: DL-Carnitine induces γbb-metabolizing genes in E.

Pharmaceutical and Industrial Use

Activité Biologique

DL-Carnitine hydrochloride is a synthetic form of carnitine, a compound essential for the transport of long-chain fatty acids into the mitochondria for energy production. This article explores its biological activity, including its effects on metabolism, antioxidant properties, and potential therapeutic applications based on diverse research findings.

Overview of this compound

DL-Carnitine is composed of both L-carnitine and D-carnitine isomers. While L-carnitine is biologically active and plays a crucial role in energy metabolism, D-carnitine has been shown to have different effects, often inhibiting lipid metabolism and potentially causing lipotoxicity in certain contexts .

Biological Functions

-

Energy Metabolism :

- Fatty Acid Transport : DL-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce ATP .

- Metabolic Regulation : Studies in fish models indicate that DL-carnitine supplementation can influence metabolic pathways differently compared to L-carnitine, affecting growth and body composition .

-

Antioxidant Properties :

- Oxidative Stress Reduction : Research has demonstrated that DL-carnitine exhibits antioxidant effects by reducing markers of oxidative stress such as protein carbonyls and lipid peroxidation products in various animal models .

- Neuroprotective Effects : In vitro studies show that DL-carnitine can inhibit apoptosis and reduce DNA fragmentation induced by oxidative stress, suggesting potential neuroprotective benefits .

- Anti-inflammatory Effects :

Table 1: Summary of Key Research Findings on this compound

Specific Research Highlights

- A study involving rats treated with L-carnitine showed significant reductions in oxidative stress markers and improved mitochondrial function, indicating its potential as a therapeutic agent for metabolic disorders .

- In fish models, the differential effects between L- and D-carnitine were highlighted, with D-carnitine leading to increased lipid accumulation due to impaired fatty acid oxidation .

- Clinical trials assessing acetyl-L-carnitine's effects on cognitive decline indicated some short-term benefits but lacked sustained improvements over longer periods .

Safety and Dosage

DL-Carnitine is generally considered safe for human consumption at recommended dosages (up to 2000 mg/day). However, high doses may lead to gastrointestinal discomfort . The safety profile is supported by various studies documenting minimal adverse effects when used appropriately.

Q & A

Basic Research Questions

Q. What validated methods are recommended for quantifying DL-Carnitine hydrochloride in pharmaceutical preparations?

High-performance liquid chromatography (HPLC) coupled with a refractive index (RI) detector is a robust method for quantification. A validated protocol involves using a reversed-phase C18 column, isocratic elution with a mobile phase of acetonitrile and phosphate buffer (pH 2.5), and detection at 210 nm. This method achieves a linear range of 0.1–10 mg/mL with a detection limit of 0.05 mg/mL, ensuring specificity and reproducibility for pharmaceutical quality control .

Q. How can researchers distinguish between this compound and its enantiomers (D- or L-forms) in experimental settings?

Chiral separation techniques, such as HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) or capillary electrophoresis, are essential. For example, L-carnitine and D-carnitine exhibit distinct neuromuscular effects (e.g., tetanic fade in indirectly stimulated preparations at 60 µM vs. 30 µM, respectively), which can also serve as functional biomarkers in pharmacological assays .

Q. What are the structural characteristics of this compound critical for its biological activity?

The crystal structure (monoclinic space group P2₁/c) reveals a trans-zigzag configuration with protonation at the carboxyl oxygen, forming a cationic N⁺(CH₃)₃ group. The chloride ion mediates hydrogen bonding between adjacent molecules, stabilizing the structure. This arrangement is critical for interactions with enzymes like carnitine acetyltransferase and nicotinic receptors .

Advanced Research Questions

Q. How do D- and L-carnitine isomers differentially modulate neuromuscular transmission, and what experimental designs resolve these effects?

D-carnitine (30 µM) induces tetanic fade in directly stimulated skeletal muscle by blocking carnitine acetyltransferase, impairing fatty acid oxidation. In contrast, L- and DL-carnitine (60 µM) act presynaptically in indirectly stimulated preparations, reducing acetylcholine release without affecting maximal tetanic tension. Experimental protocols should:

- Use d-tubocurarine-paralyzed preparations for direct muscle stimulation.

- Apply atropine (80 µM) to exclude muscarinic receptor involvement.

- Monitor R-values (tetanic fade ratio) over 40-minute intervals post-drug administration .

Q. How can contradictory data on DL-Carnitine’s presynaptic vs. postsynaptic actions be resolved?

Contradictions arise from differences in stimulation protocols (direct vs. indirect) and enantiomer-specific effects. For example:

- Presynaptic action : L- and DL-carnitine reduce R-values in indirectly stimulated preparations, antagonized by choline (60 µM), indicating competition for choline transporters.

- Postsynaptic action : D-carnitine’s effects persist even with choline pre-treatment, suggesting muscle-specific enzyme inhibition.

Resolution strategy: Use deuterated DL-Carnitine-d9 as an internal standard in LC-MS to isolate enantiomer-specific pharmacokinetics .

Q. What methodologies address this compound’s interference with mitochondrial fatty acid transport in metabolic studies?

- In vitro : Treat muscle homogenates with this compound (30–60 µM) and measure carnitine acetyltransferase activity via spectrophotometric assays (e.g., DTNB reaction at 412 nm).

- In vivo : Use isotopic tracers (e.g., ¹⁴C-palmitate) to quantify β-oxidation rates in isolated mitochondria. Note that D-carnitine inhibits long-chain fatty acid transport at concentrations >30 µM, while L-carnitine enhances it .

Q. How can researchers optimize experimental designs to study DL-Carnitine’s role in pseudo-islet or organoid models?

In hPSC-derived testicular organoids, this compound (10–100 µM) enhances lipid metabolism in Leydig cells. Key steps:

- Co-culture with Sertoli cells to mimic physiological conditions.

- Measure ATP production via luciferase assays and steroidogenesis via ELISA for testosterone.

- Use dose-response curves to differentiate pro-metabolic effects from cytotoxicity (observed at >500 µM) .

Q. Methodological Challenges and Solutions

Q. What are the limitations of using this compound in isotopic tracing studies, and how are they mitigated?

- Limitation : Natural abundance isotopes interfere with MS detection.

- Solution : Synthesize deuterated analogs (e.g., DL-Carnitine-d9 chloride) as internal standards. Validate using MRM transitions (e.g., m/z 198→85 for native vs. m/z 207→94 for deuterated) to ensure quantification accuracy .

Q. How do pH and temperature affect this compound’s stability in aqueous solutions?

- Stability : Optimal pH is 2.3–2.6 (matches physiological gastric conditions). Degradation occurs above pH 7.0 or at temperatures >40°C.

- Protocol : Prepare fresh solutions in acidic buffers (e.g., 0.1 M HCl) and store at -20°C for long-term stability. Validate via HPLC-UV at 210 nm .

Q. What controls are essential when studying DL-Carnitine’s epigenetic effects in cancer stem cells (CSCs)?

- Positive control : Treat CSCs with 5-azacytidine (DNA demethylating agent).

- Negative control : Use carnitine-free media supplemented with etomoxir (CPT1 inhibitor).

- Endpoint assays : Measure mitochondrial membrane potential (JC-1 dye) and histone acetylation (ChIP-seq for H3K27ac) to distinguish metabolic vs. epigenetic effects .

Propriétés

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.